![molecular formula C17H20N2O4 B557167 Boc-D-Tpi-OH CAS No. 123910-26-9](/img/structure/B557167.png)
Boc-D-Tpi-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-D-Tpi-OH” is a chemical compound that is often used in organic synthesis . It is also known as N-alpha-t-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-D-3-carboxylic acid .
Synthesis Analysis
The synthesis of “Boc-D-Tpi-OH” involves the use of tert-butyloxycarbonyl (Boc) as a protecting group . This group is commonly used in the synthesis of peptides . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Chemical Reactions Analysis
“Boc-D-Tpi-OH” reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .
Scientific Research Applications
Boc-D-Tpi-OH: , also known as Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, is a compound involved in various scientific research applications. Here’s a comprehensive analysis focusing on unique applications:
Synthesis of Biological Molecules
Boc-D-Tpi-OH is used as a reactant in the synthesis of molecules for biological studies. This includes the creation of derivatives with cytotoxic and insecticidal activities, which are important in fields like pharmacology and agriculture .
Isoquinolines and β-Carbolines Production
The compound is involved in the synthesis of isoquinolines and β-carbolines through oxidative decarboxylation processes. These compounds have a range of applications, including therapeutic agents and research tools in neuroscience .
Cytotoxic Evaluation
Researchers use Boc-D-Tpi-OH to evaluate the cytotoxicity of various β-carboline derivatives. This is crucial for drug discovery and development, particularly in cancer research where cytotoxic agents are potential treatments .
Synthesis of 3-Deazapurines
Boc-D-Tpi-OH is utilized in synthesizing 3-deazapurines, which are analogs of purine nucleosides. These compounds have antiviral, anticancer, and immunosuppressive properties, making them valuable in medicinal chemistry .
Peptide Synthesis
This compound may also be used in peptide synthesis, particularly in introducing the tetrahydronorharman structure into peptides. This can be important for studying peptide structure-activity relationships .
Material Science
Though not directly mentioned in the search results, compounds like Boc-D-Tpi-OH could potentially be used in material science research to develop new materials with unique properties.
MilliporeSigma - Tetrahydroharmane-3-carboxylic acid 知乎 - Boc-D-1,2,3,4Tetrahydronorharman-3-carboxylic acid
Mechanism of Action
Mode of Action
The Boc group in Boc-D-Tpi-OH is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for the controlled release of the active compound in the desired location.
Pharmacokinetics
35 g/mol , and it has a boiling point of 525.6°C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-D-Tpi-OH. For instance, the compound should be stored at 2-8 °C to maintain its stability. Furthermore, the compound’s interaction with its targets and its resulting effects can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "Boc-D-Tpi-OH" . It’s also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPEWKHTOVVAT-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57261350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Boc-D-Tpi-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.